molecular formula C16H18O5 B8777244 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy-

2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy-

Cat. No.: B8777244
M. Wt: 290.31 g/mol
InChI Key: YVWZENCGGXEPFN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- is a chemical compound with the molecular formula C15H18O5 It is a derivative of naphthoic acid, characterized by the presence of ethyl and methoxy groups on its naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- typically involves the alkylation of 4,6,7-trimethoxy-2-naphthoic acid with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The naphthoic acid moiety can be reduced to form naphthalenes.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Naphthalenes and reduced derivatives.

    Substitution: Various alkylated or arylated naphthoic acids.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

  • 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid
  • 3-Hydroxy-6,7,8-trimethoxy-2-naphthoate

Comparison: 2-Naphthalenecarboxylic acid, 8-ethyl-4,6,7-trimethoxy- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

8-ethyl-4,6,7-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C16H18O5/c1-5-10-11-6-9(16(17)18)7-13(19-2)12(11)8-14(20-3)15(10)21-4/h6-8H,5H2,1-4H3,(H,17,18)

InChI Key

YVWZENCGGXEPFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

LTMP (7.5 mmol) is added at 0° C. to a solution of 4,6,7-trimethoxy-8-methyl-2-naphthoic acid (0.414 g, 1.5 mmol) in anhydrous THF (30 mL). The mixture is stirred for 2 h at 0° C. then trapped with MeI (0.943 mL, 15 mmol). After 2 h at 0° C., the reaction mixture is heated to ambient temperature and then hydrolysed with 30 mL of water. The aqueous phase is washed with ethyl ether (2×20 mL), acidified with 2M HCl (pH 1-2), then extracted with ethyl ether (3×30 mL). The combined organic phases are dried over MgSO4, filtered, then concentrated under reduced pressure. The residue is recrystallized (cyclohexane/ethyl acetate) to give 8-ethyl-4,6,7-trimethoxy-2-naphthoic acid (3) (0.392 g, 90%). 1H NMR (200 MHz, acetone-d6): 8.22 (s, 1H), 7.44 (s, 1H), 7.29 (s, 1H), 3.96 (s, 3H, OCH3), 3.89 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 3.02 (q, 2H, CH2), 1.16 (t, 3H, CH3). 13C NMR (100 MHz, DMSO-d6): 167.8, 154.2, 153.2, 146.9, 132.9, 127.0, 126.5, 125.0, 118.5, 102.6, 99.6, 60.6, 55.6, 55.4, 18.6, 15.4. IR (cm−1): 2940, 2826, 2637, 1682, 1464. SMHR, [M+H]+ calculated for C16H19O5: 291.1232. Found: 291.1230.
Name
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
0.414 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.943 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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